molecular formula C22H16FN3O2 B2401201 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 898417-95-3

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2401201
CAS No.: 898417-95-3
M. Wt: 373.387
InChI Key: KXYJOWHOTOHXPD-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indolizine core, which is a nitrogen-containing heterocyclic structure, and is substituted with amino, benzoyl, and fluorophenyl groups. The unique structural attributes of this compound make it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with pyridine to form 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridine-1-ium bromide. This intermediate is then reacted with ethyl propiolate to yield ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide can be compared with other indolizine derivatives, such as:

Properties

IUPAC Name

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYJOWHOTOHXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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